![molecular formula C12H15BrO2 B189600 Ethyl 4-(4-bromophenyl)butanoate CAS No. 105986-54-7](/img/structure/B189600.png)
Ethyl 4-(4-bromophenyl)butanoate
Overview
Description
Ethyl 4-(4-bromophenyl)butanoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a 4-bromophenyl group, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-bromophenyl)butanoate can be synthesized through several methods. One common method involves the esterification of 4-(4-bromophenyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of (4-bromophenyl)boronic acid as a starting material. This compound undergoes a coupling reaction with ethyl but-2-enoate in the presence of a palladium catalyst, such as bis(norbornadiene)rhodium(I) tetrafluoroborate, and a phosphine ligand, such as ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl. The reaction is carried out in a solvent like 1,4-dioxane under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-(4-aminophenyl)butanoate or 4-(4-thiophenyl)butanoate.
Reduction: 4-(4-bromophenyl)butanol.
Oxidation: 4-(4-bromophenyl)butanoic acid.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-bromophenyl)butanoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromophenyl and ester functional groups. These interactions can lead to changes in the activity or function of the target molecule, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Ethyl 4-(4-bromophenyl)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(3-bromophenyl)butanoate: Similar structure but with the bromine atom at the 3-position of the phenyl ring.
Ethyl 4-(4-chlorophenyl)butanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(4-fluorophenyl)butanoate: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and interactions with other molecules.
Biological Activity
Ethyl 4-(4-bromophenyl)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This compound features a brominated phenyl group and an ester functional group, which contribute significantly to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structure:
Key Features
- Brominated Phenyl Group : The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.
- Ester Functional Group : This group can undergo hydrolysis, releasing an active acid form that may participate in various biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromine atom can facilitate halogen bonding, which influences the binding affinity and specificity of the compound towards these targets. Additionally, the ester group can hydrolyze to produce biologically active metabolites, further contributing to its pharmacological effects.
Potential Biological Targets
- Enzymes : this compound may modulate enzyme activities, affecting metabolic pathways.
- Receptors : The compound's structural characteristics allow it to interact with various receptors, potentially influencing neurotransmitter systems.
Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological potential. It has been investigated for applications in drug development, particularly for anti-inflammatory and anticancer properties. Its unique structure allows for diverse interactions within biological systems.
Case Studies
- Anticancer Activity : A study evaluating various derivatives of brominated compounds found that those similar to this compound displayed notable anticancer activities against breast cancer cell lines. The mechanism involved modulation of cell signaling pathways that regulate apoptosis and proliferation .
- Enzyme Interaction Studies : In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, suggesting its potential as a therapeutic agent in metabolic disorders.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Brominated phenyl group | Anticancer, anti-inflammatory potential |
Ethyl 2-(4-bromophenyl)butanoate | Different position of bromine | Moderate anticancer activity |
Ethyl 4-(3-bromophenyl)butanoate | Bromine at a different position | Lower enzyme inhibition |
Research Findings
Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects. For example:
- Cellular Mechanisms : Investigations into how this compound influences cellular signaling pathways have revealed that it can activate or inhibit various kinases involved in cancer progression .
- Toxicity Profiles : Safety assessments are ongoing to determine the therapeutic window of this compound, ensuring that its benefits outweigh any potential risks associated with its use.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLNIIVASYXCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512004 | |
Record name | Ethyl 4-(4-bromophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105986-54-7 | |
Record name | Ethyl 4-(4-bromophenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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